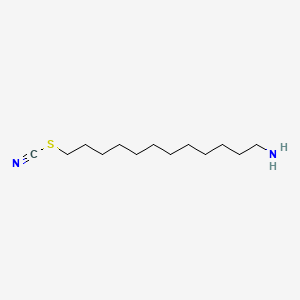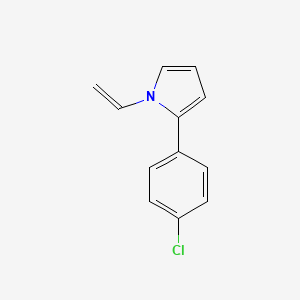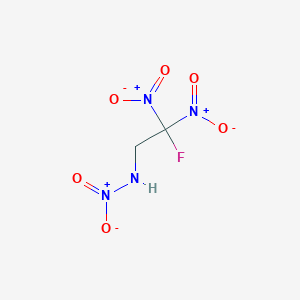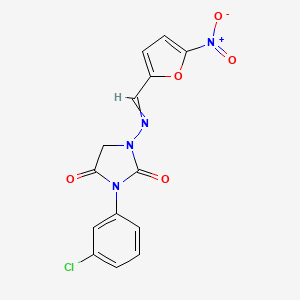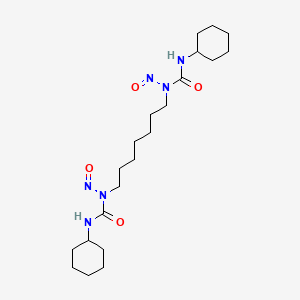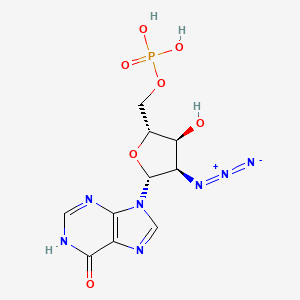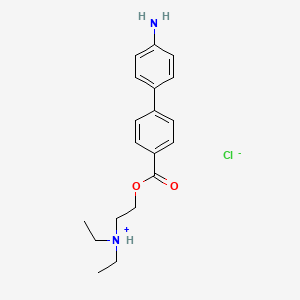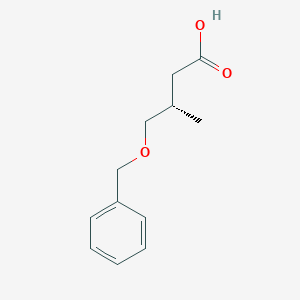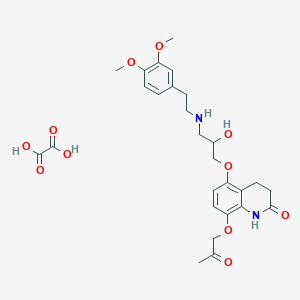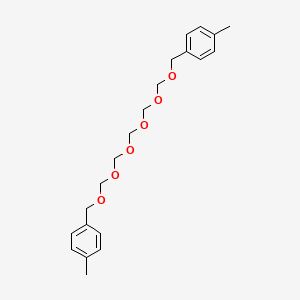![molecular formula C13H18OS B14498985 (1R,2R)-2-[(Phenylsulfanyl)methyl]cyclohexan-1-ol CAS No. 63823-55-2](/img/structure/B14498985.png)
(1R,2R)-2-[(Phenylsulfanyl)methyl]cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-2-[(Phenylsulfanyl)methyl]cyclohexan-1-ol is a chiral compound featuring a cyclohexane ring substituted with a phenylsulfanyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-[(Phenylsulfanyl)methyl]cyclohexan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and phenylthiomethyl chloride.
Formation of the Intermediate: The reaction between cyclohexanone and phenylthiomethyl chloride in the presence of a base such as sodium hydride forms the intermediate (1R,2R)-2-[(Phenylsulfanyl)methyl]cyclohexanone.
Reduction: The intermediate is then reduced using a reducing agent like sodium borohydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-[(Phenylsulfanyl)methyl]cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be further reduced to modify the cyclohexane ring or the phenylsulfanyl group.
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent can be used for oxidation.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products
Oxidation: (1R,2R)-2-[(Phenylsulfanyl)methyl]cyclohexanone.
Reduction: Various reduced forms of the cyclohexane ring or phenylsulfanyl group.
Substitution: Compounds with different functional groups replacing the phenylsulfanyl group.
Scientific Research Applications
(1R,2R)-2-[(Phenylsulfanyl)methyl]cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a building block in material science.
Mechanism of Action
The mechanism of action of (1R,2R)-2-[(Phenylsulfanyl)methyl]cyclohexan-1-ol involves its interaction with specific molecular targets. The phenylsulfanyl group can engage in various interactions, including hydrogen bonding and hydrophobic interactions, with enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-[(Phenylsulfanyl)methyl]cyclohexanone: Similar structure but with a ketone group instead of a hydroxyl group.
(1R,2R)-2-[(Phenylsulfanyl)methyl]cyclohexane: Lacks the hydroxyl group, making it less polar.
(1R,2R)-2-[(Phenylsulfanyl)methyl]cyclohexanol: Similar structure but with different stereochemistry.
Uniqueness
(1R,2R)-2-[(Phenylsulfanyl)methyl]cyclohexan-1-ol is unique due to its specific stereochemistry and the presence of both a phenylsulfanyl group and a hydroxyl group. This combination of functional groups and stereochemistry imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
63823-55-2 |
|---|---|
Molecular Formula |
C13H18OS |
Molecular Weight |
222.35 g/mol |
IUPAC Name |
(1R,2R)-2-(phenylsulfanylmethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C13H18OS/c14-13-9-5-4-6-11(13)10-15-12-7-2-1-3-8-12/h1-3,7-8,11,13-14H,4-6,9-10H2/t11-,13+/m0/s1 |
InChI Key |
FUSDVEAXBWKARR-WCQYABFASA-N |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)CSC2=CC=CC=C2)O |
Canonical SMILES |
C1CCC(C(C1)CSC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-[ethyl(4-methylphenyl)amino]-3'-methyl-2'-[(4-methylphenyl)amino]-](/img/structure/B14498906.png)
